molecular formula C11H25N B104760 Methyldipentylamine CAS No. 76257-73-3

Methyldipentylamine

Cat. No.: B104760
CAS No.: 76257-73-3
M. Wt: 171.32 g/mol
InChI Key: JJRDPNRWFSHHKJ-UHFFFAOYSA-N
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Description

It is a clear, colorless liquid with a molecular weight of 171.32 g/mol . This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyldipentylamine can be synthesized through the alkylation of pentylamine with methyl iodide. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the amine, followed by the addition of methyl iodide to form the desired product.

Industrial Production Methods: In an industrial setting, this compound is produced by the reaction of pentylamine with methyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyldipentylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Alkyl halides; basic conditions.

Major Products Formed:

Scientific Research Applications

Methyldipentylamine has a wide range of applications in scientific research, including:

Mechanism of Action

Methyldipentylamine can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific alkyl chain length and the presence of a methyl group, which imparts distinct chemical reactivity and applications compared to other similar compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

N-methyl-N-pentylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N/c1-4-6-8-10-12(3)11-9-7-5-2/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRDPNRWFSHHKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20997589
Record name N-Methyl-N-pentylpentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76257-73-3
Record name 1-Pentanamine, N-methyl-N-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076257733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-pentylpentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyldipentylamine
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Synthesis routes and methods

Procedure details

In a similar manner to Example 1, 314.4 g (2.0 mol) of diamylamine (technical mixture of 18.3% by weight of diisopentylamine, 61.0% by weight of di-n/i-pentylamine and 19.2% by weight of di-n-pentylamine, remainder: 1.5% by weight) and 330.2 g (3.2 mol) of formaldehyde (29.1%) are reacted in a 1 l autoclave; a maximum pressure of 2.5 MPa is established at a temperature of 120° C. After the crude amine (aqueous and organic phase) has been degassed at a maximum temperature of 102° C., the water is removed on a water separator. The remaining organic phase is subsequently distilled. 329.1 g of N-methyldiamylamine having a purity of 91.8% are isolated, corresponding to a yield of 88.3% of theory.
Quantity
314.4 g
Type
reactant
Reaction Step One
Quantity
330.2 g
Type
reactant
Reaction Step One
Yield
88.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying secondary hydrogen isotope effects in the fragmentation of tertiary amine cation radicals like Methyldipentylamine?

A1: Analyzing secondary hydrogen isotope effects provides valuable insights into the mechanisms of bond cleavage reactions. By observing the rate differences in the fragmentation of deuterium-labeled this compound, researchers can glean information about:

  • Transition state structure: The magnitude and direction (normal or inverse) of the isotope effect can indicate the extent of bond breaking and forming at the transition state. For instance, normal isotope effects, where the lighter isotope is preferentially lost, suggest a more reactant-like transition state. In contrast, inverse effects imply a product-like transition state [, ].
  • Internal energy effects: The magnitude of the isotope effect can vary with the internal energy of the molecule. Observing this variation helps understand how energy distribution within the molecule influences reaction pathways [].

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